molecular formula C15H10ClN3O3 B5836920 5-(3-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-(3-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5836920
M. Wt: 315.71 g/mol
InChI Key: SAJCORJFFASTST-UHFFFAOYSA-N
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Description

5-(3-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, also known as CMNO, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound is of particular interest due to its unique chemical structure and potential for use in the development of new drugs, materials, and technologies.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. Additionally, 5-(3-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to interact with DNA, potentially leading to DNA damage and cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new cancer treatments. Additionally, 5-(3-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to have anti-inflammatory effects and to inhibit the growth of certain fungi.

Advantages and Limitations for Lab Experiments

5-(3-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a relatively easy compound to synthesize, making it readily available for laboratory experiments. However, its potential toxicity and limited solubility in water can pose challenges in certain experiments.

Future Directions

There are several future directions for research on 5-(3-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One area of interest is the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole and its potential applications in materials science and technology. Finally, studies on the toxicity and safety of 5-(3-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole are needed to fully evaluate its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-(3-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 3-chloro-4-methylbenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction produces 5-(3-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole as a yellow crystalline solid with a melting point of approximately 220-222°C.

Scientific Research Applications

5-(3-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in the fields of medicine, materials science, and technology. In medicine, 5-(3-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to have antitumor, anti-inflammatory, and antifungal properties. Additionally, 5-(3-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential use as a fluorescent probe for detecting DNA damage. In materials science, 5-(3-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of various polymers and other materials. In technology, 5-(3-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been explored for its potential use in organic electronics and as a photosensitizer for solar cells.

properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c1-9-5-6-11(8-13(9)16)15-17-14(18-22-15)10-3-2-4-12(7-10)19(20)21/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJCORJFFASTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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